molecular formula C8H12N2 B13581518 5-Ethyl-2-methylpyridin-3-amine

5-Ethyl-2-methylpyridin-3-amine

Cat. No.: B13581518
M. Wt: 136.19 g/mol
InChI Key: IHHJDZOTEXYLGH-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5th position, a methyl group at the 2nd position, and an amine group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2-methylpyridin-3-amine can be synthesized through several methods. One common method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure the efficient formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. The reaction is conducted at elevated temperatures (200-300°C) and high pressures (12-13 MPa) to achieve a high yield of the product. The use of paraldehyde helps manage the reaction and prevents spontaneous self-oligomerization of acetaldehyde .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylpyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nicotinic acid

    Reduction: Corresponding reduced amine derivatives

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylpyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can participate in the Maillard reaction, contributing to the formation of flavor compounds in food . Additionally, its derivatives may exhibit biological activities by interacting with cellular targets and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its efficient synthesis from simple precursors and its role as a precursor to nicotinic acid highlight its importance in both research and industrial applications .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

5-ethyl-2-methylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3,9H2,1-2H3

InChI Key

IHHJDZOTEXYLGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C)N

Origin of Product

United States

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